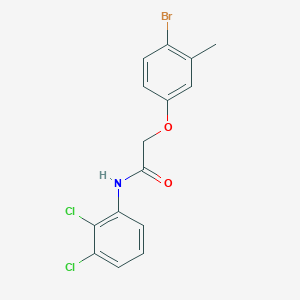
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide
Übersicht
Beschreibung
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide, also known as BDP-9066, is a novel compound that has gained increasing attention in scientific research due to its potential therapeutic applications. BDP-9066 belongs to the class of N-(2,3-dichlorophenyl)acetamide derivatives, which have been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by modulating various signaling pathways, such as the PI3K/Akt and NF-κB pathways. 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to possess various biochemical and physiological effects, including inhibition of cell proliferation, apoptosis induction, and suppression of pro-inflammatory cytokine production. The compound has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide in lab experiments is its high potency and selectivity towards target cells. The compound also possesses good stability and solubility, which makes it easy to handle in various experimental settings. However, one of the limitations of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is its relatively high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research on 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide. One potential direction is to investigate its potential as a combination therapy with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases. Furthermore, the development of novel analogs of 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide with improved potency and selectivity may also be an interesting avenue for future research.
In conclusion, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide is a novel compound with promising therapeutic potential in various fields of research. Its unique chemical structure and biological activities make it an interesting target for further investigation. However, more studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been investigated for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has revealed that 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide possesses anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In infectious disease research, 2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide has been shown to possess antimicrobial properties against various bacterial and fungal strains.
Eigenschaften
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO2/c1-9-7-10(5-6-11(9)16)21-8-14(20)19-13-4-2-3-12(17)15(13)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYNPVVKPCBDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=CC=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(2,3-dichlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B3740571.png)
![N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B3740592.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-1-naphthamide](/img/structure/B3740595.png)

![3-methoxy-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B3740613.png)
![N-(3-{[(4-tert-butylphenoxy)acetyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B3740619.png)
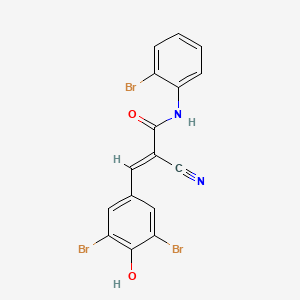
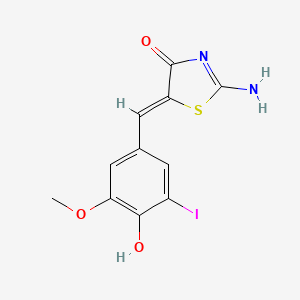
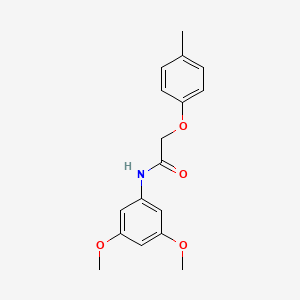
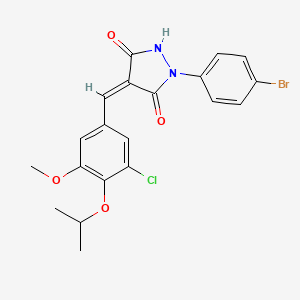
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3-nitrophenoxy)acetamide](/img/structure/B3740651.png)
![3,5-bis[(phenoxyacetyl)amino]benzoic acid](/img/structure/B3740665.png)
![ethyl 4-({4-[(2,2-dimethylpropanoyl)amino]benzoyl}amino)benzoate](/img/structure/B3740677.png)
![2-chloro-N-[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3740685.png)